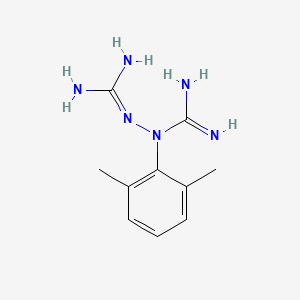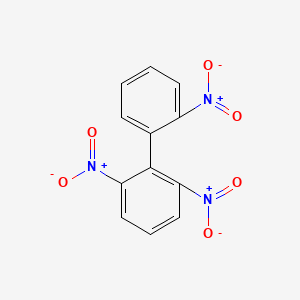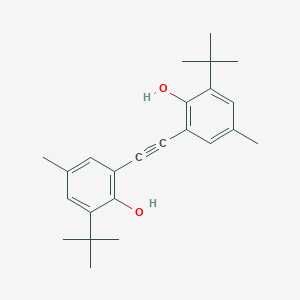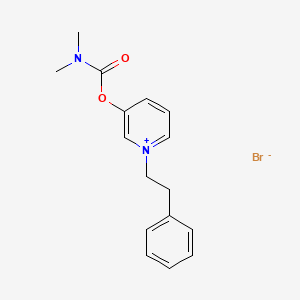
3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a quaternary ammonium compound with a pyridinium core, which contributes to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide typically involves the reaction of 3-hydroxy-1-phenethylpyridinium bromide with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate ester. The reaction conditions usually include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to 40°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature control
Purification: Crystallization or chromatography to obtain high-purity product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product consistency
Chemical Reactions Analysis
Types of Reactions
3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives
Reduction: Reduction reactions can lead to the formation of secondary amines
Substitution: Nucleophilic substitution reactions, especially at the pyridinium ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: Alkylated or acylated pyridinium compounds
Scientific Research Applications
3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis
Biology: Studied for its effects on enzyme activity and cellular processes
Medicine: Investigated for potential therapeutic uses, including as an acetylcholinesterase inhibitor
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, 3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide increases the concentration of acetylcholine, enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of conditions like myasthenia gravis .
Comparison with Similar Compounds
Similar Compounds
Pyridostigmine bromide: Another acetylcholinesterase inhibitor with a similar structure but different pharmacokinetics.
Neostigmine bromide: Similar in function but with a different molecular structure and clinical applications.
Uniqueness
3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its phenethyl group enhances its binding affinity to acetylcholinesterase, making it a potent inhibitor compared to other similar compounds.
Properties
CAS No. |
69440-48-8 |
|---|---|
Molecular Formula |
C16H19BrN2O2 |
Molecular Weight |
351.24 g/mol |
IUPAC Name |
[1-(2-phenylethyl)pyridin-1-ium-3-yl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C16H19N2O2.BrH/c1-17(2)16(19)20-15-9-6-11-18(13-15)12-10-14-7-4-3-5-8-14;/h3-9,11,13H,10,12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
DTEDNUSHEZSSJN-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)OC1=C[N+](=CC=C1)CCC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
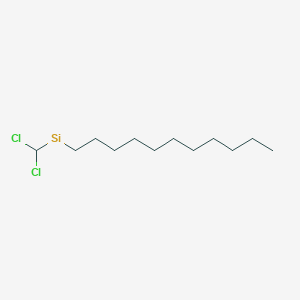
![Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate](/img/structure/B14471617.png)
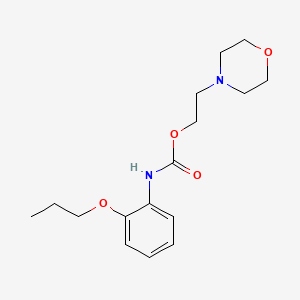
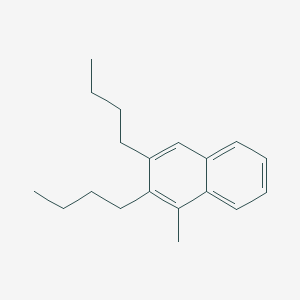
![5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14471638.png)
![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
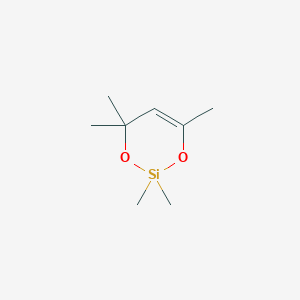
![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)
